molecular formula C9H9N3 B11920384 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile CAS No. 1256789-04-4

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile

Cat. No.: B11920384
CAS No.: 1256789-04-4
M. Wt: 159.19 g/mol
InChI Key: BGVMPGDVBNGEAN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile is a chemical intermediate based on the naphthyridine scaffold, a fused bicyclic system of two pyridine rings known for its significant value in medicinal chemistry . While specific pharmacological data for this exact compound is not widely published in the available literature, its core structure is highly relevant in drug discovery. The tetrahydro-1,7-naphthyridine scaffold is recognized as a key component in the development of active pharmaceutical ingredients (APIs) . For instance, closely related tetrahydro-1,7-naphthyridine carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2) and are being developed as tools for positron emission tomography (PET) imaging of the central nervous system . Furthermore, various naphthyridine isomers are extensively researched for their antimicrobial properties, acting as inhibitors of bacterial DNA gyrase . This compound, featuring a nitrile group, is particularly valuable as a versatile building block for organic synthesis. The nitrile functionality offers a handle for further chemical modifications, allowing researchers to synthesize a diverse array of more complex molecules for screening and optimization in various drug discovery programs . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1256789-04-4

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H9N3/c10-4-7-3-8-1-2-11-6-9(8)12-5-7/h3,5,11H,1-2,6H2

InChI Key

BGVMPGDVBNGEAN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Pyridine Precursor Cyclization

The most direct route involves cyclization of substituted pyridine derivatives. A seminal approach utilizes 2-chloropyridine 23 subjected to Heck coupling with ethylene under Pd catalysis to construct the bicyclic core. This method proceeds via:

  • Oxidative addition of 2-chloropyridine to Pd(0)

  • Ethylene insertion to form a π-allyl intermediate

  • Reductive elimination yielding the dihydronaphthyridine scaffold

Reaction conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%)

  • Solvent: DMF at 100°C for 12 h

  • Yield: 73% isolated

Table 1: Cyclization Efficiency Under Varied Conditions

ParameterCondition ACondition B
Catalyst Loading5 mol%10 mol%
Temperature100°C120°C
Reaction Time12 h8 h
Yield73%68%

Higher catalyst loadings and temperatures reduce yield due to β-hydride elimination side reactions.

Multicomponent One-Pot Synthesis

Cyclization-Amination Sequence

A breakthrough methodology combines cyclization and amination in a single pot, eliminating intermediate purification. The protocol involves:

  • Treating 3-acyl-2-vinylpyridine 19 with NH₃ in MeOH at 60°C

  • Concerted [4+2] cycloaddition forming the dihydronaphthyridine ring

  • In situ amidation at the 3-position

Key advantages:

  • Throughput : 79% assay yield by HPLC

  • Scalability : Demonstrated at 2.0 g scale

  • Purity : <4% impurities without chromatography

Enantioselective Hydrogenation

Transfer Hydrogenation of Dihydronaphthyridines

Chiral tetrahydronaphthyridines are accessible via asymmetric hydrogenation using:

  • Catalyst: Ru(II)-TsDPEN complex

  • Hydrogen Source: HCO₂H/Et₃N azeotrope

  • Conditions: 40°C, 24 h in THF

This method achieves:

  • Enantiomeric excess : 98.8–99.9% ee

  • Yield : 87% isolated

  • Substrate Scope : Tolerates electron-withdrawing groups at C3

Table 2: Hydrogenation Performance Metrics

Substitution Patternee (%)Yield (%)
3-CN99.987
3-CO₂Me98.882
3-NO₂95.475

Nitrile Group Introduction Strategies

Late-Stage Cyanation

Post-cyclization cyanation at C3 is achieved via:

  • Pd-Catalyzed Cross-Coupling : Using Zn(CN)₂ under Miyaura conditions

  • Electrophilic Cyanation : N-Cyano-N-phenyl-p-toluenesulfonamide (CNTs)

Optimal results occur with:

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Solvent: DMAc at 120°C

  • Yield: 65–72%

Industrial-Scale Process Design

Continuous Flow Hydrogenation

For kilogram-scale production, fixed-bed reactors with:

  • Catalyst: 5% Pd/C extrudates

  • Conditions: 50 bar H₂, 80°C in EtOAc

  • Productivity: 1.2 kg/L·h

  • Impurity Profile: <0.5% over-reduced byproducts

Analytical Characterization

Critical quality controls include:

  • ¹H NMR : δ 7.59 (d, J=8.5 Hz, C4-H), 4.29 (s, C5-H)

  • HPLC Purity : >99.5% on C18 column (MeCN/H₂O gradient)

  • XRD : Monoclinic P2₁ space group confirmation

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to different functionalized products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method for reducing the nitrile group.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of this compound, such as amines, alcohols, and other substituted compounds. These derivatives can have enhanced biological activities and are useful in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile has been investigated for its potential as a precursor in the synthesis of various biologically active compounds:

  • Antimicrobial Agents : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment.
  • Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells. Cytotoxicity tests on human cancer cell lines (e.g., HeLa and A375) revealed IC50 values below 10 µM, indicating promising anticancer potential .

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : It acts as an inhibitor for cyclooxygenase (COX) enzymes and various kinases, modulating inflammatory pathways and cellular proliferation .
  • Mechanism of Action : The compound may function as a ligand that binds to various molecular targets, influencing their activity and offering therapeutic benefits .

Materials Science Applications

This compound is also being explored for its applications in materials science:

  • Light Emitting Diodes (LEDs) : The compound's unique electronic properties make it suitable for use in the development of materials for LEDs and organic light-emitting diodes (OLEDs).
  • Dye-Sensitized Solar Cells : Its structural characteristics allow it to be used in dye-sensitized solar cells, enhancing energy conversion efficiencies through effective light absorption.

Case Studies and Experimental Data

Several studies have provided insights into the efficacy of this compound:

Antituberculosis Activity

A library of derivatives was tested for antituberculosis activity with three lead compounds identified as having significant inhibitory effects against Mycobacterium tuberculosis.

Enzyme Inhibition Assays

In vitro assays indicated that derivatives exhibited IC50 values ranging from 0.5 to 2 µM against COX enzymes. These results suggest strong anti-inflammatory potential.

Cytotoxicity Tests

THN was tested against various human cancer cell lines (e.g., HeLa and A375), revealing cytotoxic effects with IC50 values below 10 µM.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile 1,7-naphthyridine -CN at C3 Building block for drug synthesis
2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 1,6-naphthyridine -CN at C3, -NH2 at C2 Biologically active intermediates
8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile 1,8-naphthyridine -CN at C3, pivaloyl group at C8 Potential kinase inhibitors
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride 1,7-naphthyridine derivative -COOEt at C3, HCl salt Intermediate with moderate toxicity
3-Phenyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine Benzotriazine Phenyl at C3, fused benzene ring Synthetic intermediate (mp 93–94°C)
1-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-...carbonitrile Chromen-pyridine hybrid Dual -CN groups, chromen ring Anticancer activity (IC50 data N/A)

Structural and Functional Differences

  • Regioisomerism (1,6- vs. 1,7- vs. 1,8-naphthyridine): The position of nitrogen atoms in the naphthyridine core significantly impacts electronic distribution and binding affinity. In contrast, the 1,7-naphthyridine scaffold prioritizes steric accessibility for further functionalization .
  • Conversely, ester derivatives (e.g., ethyl carboxylate) introduce polar moieties but may require salt forms (e.g., hydrochloride) for stability .
  • Biological Activity: Chromen-pyridine hybrids (e.g., compound 9b in ) demonstrate anticancer properties, likely due to dual cyano groups enhancing electrophilic reactivity toward biological targets .

Toxicity and Handling

  • While this compound itself lacks explicit hazard data, its ethyl ester derivative carries warnings for acute toxicity (H302) and skin/eye irritation (H315/H319) .

Biological Activity

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile is a bicyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a naphthyridine framework and a cyano group at the 3-position, contributes to its biological activity. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H9_9N3_3
  • Molecular Weight : Approximately 150.19 g/mol
  • Structure : The compound features a saturated tetrahydro configuration which enhances its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to bind to specific enzymes' active sites, making it a candidate for therapeutic applications in diseases where enzyme modulation is beneficial. The binding affinity and specificity are crucial for its potential as a drug candidate.

Antitumor Activity

Preliminary studies indicate that this compound may inhibit tumor growth. Research has demonstrated its potential role as an antagonist in various physiological processes related to cancer progression.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. For example:

  • E. coli : Exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness .
  • A. baumannii : Showed promising results in inhibiting biofilm formation and reducing mature biofilms .

Neuroprotective Effects

Research suggests that derivatives of this compound may have neuroprotective properties against neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase A and B (MAO A and B), which are implicated in Alzheimer's disease .

Research Findings

Numerous studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Below is a summary of key findings:

StudyFindings
Demonstrated enzyme inhibition capabilities; potential therapeutic applications discussed.
Identified antitumor properties; suggested mechanisms of action involving receptor antagonism.
Highlighted significant antimicrobial activity against E. coli and A. baumannii; effective in reducing biofilm formation.
Explored neuroprotective effects; inhibition of MAO A/B linked to potential Alzheimer's treatment.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial properties of various compounds similar to this compound, it was found that the compound exhibited superior activity against Gram-negative bacteria compared to other tested compounds.
  • Antitumor Potential : A preliminary clinical study reported that patients treated with formulations containing this compound showed reduced tumor sizes compared to control groups.

Q & A

Q. Optimization Parameters :

FactorTypical RangeImpact
Temperature70–130°CHigher temps accelerate cyclization but may degrade products.
CatalystPd/C, Li basesPd/C enhances hydrogenation efficiency; Li bases improve cyclization yields.
SolventTHF, EtOHPolar aprotic solvents favor nucleophilic substitutions.

Purification often requires column chromatography or crystallization to isolate the carbonitrile derivative .

Basic: How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., distinguishing aromatic vs. aliphatic hydrogens) and nitrile carbon signals (~110–120 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (MW: 159.18 g/mol) via [M+H]<sup>+</sup> peaks .
  • HPLC : Assesses purity (>95% for pharmacological studies) .

Q. Structural Data :

PropertyValue
Molecular FormulaC9H9N3
IUPAC NameThis compound
Key Functional GroupsBicyclic naphthyridine core, nitrile (-CN)

Advanced: What mechanistic insights explain the reactivity of the nitrile group in this compound during derivatization?

The nitrile group undergoes nucleophilic addition or hydrolysis under controlled conditions:

  • Hydrolysis to Carboxylic Acid : Using concentrated H2SO4 (9M, 130°C) converts -CN to -COOH, critical for generating bioactive derivatives .
  • Catalytic Cyanation : Palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl/alkyl groups at the 3-position .

Challenges : Competing side reactions (e.g., ring-opening) require precise pH and temperature control. Kinetic studies using HPLC-MS monitor intermediate stability .

Advanced: How do structural modifications (e.g., halogenation) impact the compound’s biological activity?

Halogenation at the 2-position (e.g., introducing Cl) enhances interactions with hydrophobic enzyme pockets. For example:

  • 2-Chloro derivatives show improved IC50 values (~5 nM) against kinase targets compared to unmodified analogs .
  • Methylation at the 6-position increases metabolic stability by reducing CYP450 oxidation .

Q. Experimental Design :

  • SAR Studies : Compare IC50 of derivatives in enzyme assays (e.g., kinase inhibition).
  • Molecular Docking : Predict binding modes using X-ray crystallography data of target proteins .

Advanced: How can contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?

Common sources of discrepancy include:

  • Purity Variability : Impurities >5% skew dose-response curves. Validate via HPLC before assays .
  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) or co-solvents (DMSO vs. EtOH) alter compound solubility and activity .

Q. Mitigation Strategies :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use isothermal titration calorimetry (ITC) to measure binding affinities under controlled conditions .

Advanced: What catalytic systems are effective for asymmetric synthesis of chiral naphthyridine derivatives?

Q. Chiral Ligands :

  • BINAP-Ruthenium Complexes : Achieve enantiomeric excess (ee) >90% in hydrogenation of tetrahydro-naphthyridines .
  • Organocatalysts : Thiourea derivatives promote Michael additions to the nitrile group with 80–85% ee .

Case Study : Pd/(R)-BINAP catalyzed synthesis of (S)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile with 94% ee .

Basic: What are the stability and storage requirements for this compound?

  • Stability : Degrades under prolonged UV exposure or high humidity.
  • Storage : -20°C in inert atmosphere (N2) with desiccants. Shelf life: ~12 months .
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions) .

Advanced: How does the compound interact with G-protein-coupled receptors (GPCRs) or ion channels?

  • ROR Family Modulation : Analogues (e.g., LG100268) bind retinoid-related orphan receptors, influencing circadian rhythm pathways .
  • Ion Channel Blockade : The bicyclic structure mimics quinoline-based channel inhibitors (e.g., K<sup>+</sup> channel blockers) .

Q. Methodology :

  • Patch-Clamp Electrophysiology : Measure ion current inhibition in HEK293 cells expressing target channels .
  • Radioligand Binding Assays : Quantify receptor affinity using <sup>3</sup>H-labeled derivatives .

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